molecular formula C11H7BrN2S B14876030 8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14876030
M. Wt: 279.16 g/mol
InChI Key: OSQLAVLLODPASJ-UHFFFAOYSA-N
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Description

8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 8th position and a thiophene ring at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridine and thiophene-3-carboxaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substituted Imidazo[1,2-a]pyridines: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Sulfoxides and Sulfones: Oxidation of the thiophene ring leads to these products.

Scientific Research Applications

Chemistry: 8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its antimicrobial, antiviral, and anticancer properties. The imidazo[1,2-a]pyridine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, making it a versatile tool in the development of new products.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is largely dependent on its interaction with biological targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different biological activities and reactivity.

    8-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    2-(Furan-3-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

Uniqueness: 8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the thiophene ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

8-bromo-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2S/c12-9-2-1-4-14-6-10(13-11(9)14)8-3-5-15-7-8/h1-7H

InChI Key

OSQLAVLLODPASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CSC=C3

Origin of Product

United States

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